molecular formula C8H6BrFO3 B13614325 2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid

2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B13614325
M. Wt: 249.03 g/mol
InChI Key: NNBPTGWRHGUSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluoromandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of both bromine and fluorine atoms attached to the benzene ring, along with a carboxylic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoromandelic acid typically involves the bromination and fluorination of mandelic acid. One common method is the regioselective aromatic bromination using N-bromosuccinimide (NBS) under aqueous conditions at room temperature . The fluorination step can be achieved using appropriate fluorinating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of 2-Bromo-6-fluoromandelic acid may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoromandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination under aqueous conditions.

    Fluorinating Agents: Such as Selectfluor or DAST for selective fluorination.

    Palladium Catalysts: Employed in coupling reactions under mild conditions.

Major Products Formed:

    Substituted Aromatics: Resulting from substitution reactions.

    Alcohols and Derivatives: From reduction of the carboxylic acid group.

    Coupled Products: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-6-fluoromandelic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromo-6-fluorobenzoic acid
  • 2-Bromo-6-fluorophenol
  • 2-Bromo-6-fluoroaniline

Comparison: 2-Bromo-6-fluoromandelic acid is unique due to the presence of both bromine and fluorine atoms on the mandelic acid scaffold. This dual substitution imparts distinct chemical and physical properties compared to its analogs, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

2-(2-bromo-6-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrFO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

NNBPTGWRHGUSEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(=O)O)O)F

Origin of Product

United States

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